Timapiprant sodium

Description

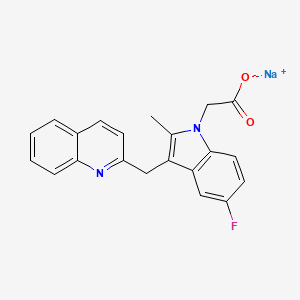

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O2.Na/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26;/h2-10H,11-12H2,1H3,(H,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRNYIKRDAGPQZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC(=O)[O-])C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Role of CRTH2 in allergic inflammation

An In-depth Technical Guide on the Core Role of CRTH2 in Allergic Inflammation

Introduction: The PGD2-CRTH2 Axis

Allergic inflammation is a complex cascade orchestrated by a multitude of cellular and molecular players. Central to this process is Prostaglandin D2 (PGD2), the predominant prostanoid released by activated mast cells following allergen exposure.[1][2] PGD2 exerts its diverse biological effects by binding to two distinct G-protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2), also known as DP2.[3][4][5]

While the DP1 receptor is often associated with vasodilation and the inhibition of cell migration, CRTH2 is unequivocally pro-inflammatory.[3] It is the primary mediator of PGD2-driven recruitment and activation of key effector cells in type 2 immunity.[6] This guide provides a detailed examination of the CRTH2 receptor, from its signaling mechanisms and cellular functions to its role in specific allergic diseases and its standing as a therapeutic target.

Cellular Expression of CRTH2

The pro-inflammatory function of CRTH2 is directly linked to its expression profile on key immune cell populations. It is prominently expressed on the primary effector cells of type 2 allergic inflammation:

-

T helper 2 (Th2) lymphocytes: CRTH2 is considered the most reliable surface marker for human Th2 cells, which orchestrate the allergic response through cytokine production.[7][8]

-

Eosinophils: These granulocytes are major contributors to tissue damage in chronic allergic diseases and express high levels of CRTH2.[7][8][9]

-

Basophils: Similar to eosinophils, basophils are granulocytes that express CRTH2 and contribute to the allergic response.[7][8]

-

Type 2 Innate Lymphoid Cells (ILC2s): ILC2s are a more recently identified cell type that mirrors Th2 cells in producing type 2 cytokines and also shows CRTH2-dependent migration.[8][10]

CRTH2 expression has been shown to be elevated on circulating T cells and eosinophils in patients with atopic dermatitis and in the airways of patients with asthma, correlating with disease severity.[9][11]

The CRTH2 Signaling Pathway

CRTH2 is a seven-transmembrane G-protein coupled receptor. Upon binding its ligand, PGD2, it initiates a specific intracellular signaling cascade.

-

G-Protein Coupling: CRTH2 couples to the inhibitory Gi-type G protein (Gαi).[1]

-

Downstream Effects: Activation of Gαi leads to two primary events:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[1]

-

Calcium Mobilization: Activation of phospholipase C (PLC) via the Gβγ subunit leads to the generation of inositol trisphosphate (IP3), which triggers the release of calcium (Ca2+) from intracellular stores, increasing cytosolic calcium concentrations.[1]

-

This signaling cascade ultimately translates into the pro-inflammatory cellular responses characteristic of CRTH2 activation, such as chemotaxis and degranulation.[1]

Functional Roles of CRTH2 in Allergic Inflammation

The activation of the CRTH2 signaling pathway on immune cells drives the core features of the allergic inflammatory response.

-

Cell Migration (Chemotaxis): PGD2 is a potent chemoattractant for eosinophils, basophils, Th2 cells, and ILC2s, acting through CRTH2 to recruit these cells from the bloodstream into tissues like the airway mucosa and skin.[3][6][8] This influx of inflammatory cells is a hallmark of the late-phase allergic reaction.[3]

-

Cell Activation and Degranulation: CRTH2 signaling promotes the activation and degranulation of eosinophils and basophils, leading to the release of cytotoxic granule proteins, histamines, and other pro-inflammatory mediators.[9][12]

-

Cytokine Production: PGD2 stimulation of CRTH2 on Th2 cells and ILC2s enhances their production and release of key type 2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[3][11] These cytokines perpetuate the inflammatory cycle by promoting IgE production, eosinophil survival, and airway hyperresponsiveness.

References

- 1. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]

- 6. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Timapiprant Sodium: A Deep Dive into its Antagonistic Effect on Eosinophil Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophilic inflammation is a key driver in the pathophysiology of several allergic diseases, including asthma and eosinophilic esophagitis. A central pathway governing this process is the activation of the D prostanoid receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), by its ligand, prostaglandin D2 (PGD2). Timapiprant sodium (formerly OC000459) is a potent and selective oral antagonist of the DP2 receptor. This technical guide provides a comprehensive overview of Timapiprant's mechanism of action, its quantifiable effects on eosinophil function from preclinical and clinical studies, detailed experimental protocols for assessing eosinophil activation, and a visualization of the core signaling pathways involved.

Introduction: The PGD2-DP2 Axis in Eosinophilic Inflammation

Prostaglandin D2 (PGD2) is a lipid mediator predominantly released by activated mast cells in response to allergens and other inflammatory stimuli[1][2]. It exerts its biological effects through two G-protein coupled receptors: DP1 and DP2 (CRTH2)[3][4]. While both are expressed on eosinophils, the DP2 receptor is considered a key player in driving eosinophilic inflammation[2][5]. The DP2 receptor is selectively expressed on type 2 inflammatory cells, including T helper 2 (Th2) lymphocytes, type 2 innate lymphoid cells (ILC2s), basophils, and, crucially, eosinophils[2][5][6].

Activation of the DP2 receptor on eosinophils by PGD2 triggers a cascade of pro-inflammatory events, including:

-

Chemotaxis: Directing the migration of eosinophils to inflammatory sites[3][7].

-

Shape Change: An early marker of eosinophil activation[5][8].

-

Degranulation: The release of cytotoxic granule proteins such as eosinophil cationic protein and eosinophil peroxidase, which contribute to tissue damage[5][9].

-

Upregulation of Adhesion Molecules: Such as CD11b, facilitating their recruitment and retention in tissues[10].

Given its central role in orchestrating eosinophilic inflammation, the DP2 receptor has emerged as a promising therapeutic target for allergic diseases[1][2].

This compound: A Selective DP2 Receptor Antagonist

This compound, also known as OC000459, is an indole-acetic acid derivative that functions as a potent, selective, and orally active DP2 receptor antagonist[6][8][11]. By competitively binding to the DP2 receptor, Timapiprant blocks the downstream signaling initiated by PGD2, thereby inhibiting the recruitment and activation of eosinophils and other Th2-type inflammatory cells[1][6][8]. This targeted mechanism of action offers a potential therapeutic strategy to mitigate the underlying eosinophilic inflammation in diseases like asthma and eosinophilic esophagitis[1][12].

Quantitative Data on the Effects of this compound

The efficacy of Timapiprant in modulating eosinophil function and eosinophilic inflammation has been quantified in numerous preclinical and clinical studies. The following tables summarize these key findings.

Table 1: Preclinical and In Vitro Efficacy of this compound

| Parameter | Species/System | Assay | Timapiprant (OC000459) Concentration/Dose | Result | Citation |

| Binding Affinity (Ki) | Human recombinant DP2 | Radioligand Displacement | N/A | 13 nM | [8] |

| Rat recombinant DP2 | Radioligand Displacement | N/A | 3 nM | [8] | |

| Human native DP2 (Th2 cells) | Radioligand Displacement | N/A | 4 nM | [8] | |

| Th2 Lymphocyte Chemotaxis | Human | Chemotaxis Assay | IC50 = 0.028 µM | Inhibition of chemotaxis | [8] |

| Th2 Lymphocyte Cytokine Production | Human | Cytokine Production Assay | IC50 = 0.019 µM | Inhibition of cytokine production | [8] |

| Eosinophil Shape Change | Isolated Human Leukocytes | Shape Change Assay | pKB = 7.9 | Competitive antagonism of PGD2-induced shape change | [6] |

| Human Whole Blood | Shape Change Assay | pKB = 7.5 | Competitive antagonism of PGD2-induced shape change | [6] | |

| Blood Eosinophilia | Rat | DK-PGD2 Induced Eosinophilia | ED50 = 0.04 mg/kg (oral) | Inhibition of blood eosinophilia | [6][8] |

| Airway Eosinophilia | Guinea Pig | DK-PGD2 Induced Eosinophilia | ED50 = 0.01 mg/kg (oral) | Inhibition of airway eosinophilia | [6][8] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant; pKB: Negative logarithm of the dissociation constant of an antagonist; ED50: Half-maximal effective dose.

Table 2: Clinical Efficacy of this compound in Eosinophilic Diseases

| Indication | Study Population | Treatment | Outcome Measure | Result | Citation |

| Eosinophilic Esophagitis | Adults with active, corticosteroid-dependent/refractory EoE (n=26) | 100 mg Timapiprant twice daily for 8 weeks | Esophageal Eosinophil Count (eos/hpf) | Decrease from 114.83 to 73.26 (P = 0.0256) vs. no reduction with placebo | [12] |

| Severe Eosinophilic Asthma | Patients with sputum eosinophil count >3% (n=40) | 50 mg Timapiprant once daily for 12 weeks | Geometric Mean Sputum Eosinophil Count | Reduction from 11.0% to 2.5% (vs. 10.7% to 6.2% with placebo; P = 0.151) | [13] |

| Moderate Persistent Asthma | Patients not using ICS (n=132) | 200 mg Timapiprant twice daily for 4 weeks | Sputum Eosinophil Count (in subset n=27) | Significant reduction with active treatment, but not placebo | [2] |

| Moderate Persistent Asthma | Patients not using ICS (n=512) | 25 mg once daily, 200 mg once daily, 100 mg twice daily for 12 weeks | FEV1 in atopic eosinophilic subgroup | Mean increase of 220 ml vs. placebo (P = 0.005) | [14] |

eos/hpf: eosinophils per high-power field; FEV1: Forced expiratory volume in 1 second; ICS: Inhaled corticosteroids.

Signaling Pathways and Experimental Workflows

PGD2-DP2 Signaling Pathway in Eosinophils

The binding of PGD2 to the DP2 receptor on eosinophils initiates a signaling cascade that leads to cellular activation. This pathway is primarily mediated through G-protein coupling.

Experimental Workflow: In Vitro Eosinophil Chemotaxis Assay

The following diagram illustrates a typical workflow for assessing the effect of Timapiprant on eosinophil chemotaxis in vitro.

Detailed Experimental Protocols

Eosinophil Isolation from Human Peripheral Blood

This protocol is a generalized procedure for isolating eosinophils, a necessary first step for many in vitro assays.

-

Blood Collection: Draw whole blood from healthy or atopic donors into collection tubes containing an anticoagulant (e.g., EDTA).

-

Red Blood Cell Lysis: Lyse erythrocytes using a hypotonic solution.

-

Leukocyte Isolation: Centrifuge the sample to pellet the leukocytes.

-

Negative Selection: Use an immunomagnetic cell separation kit (e.g., EasySep™) to deplete non-eosinophil granulocytes. This typically involves using antibodies against markers like CD16 to remove neutrophils.

-

Purity and Viability Assessment: Assess the purity of the isolated eosinophils (typically >98%) using cytological staining (e.g., May-Grünwald Giemsa) and microscopy. Viability can be determined by trypan blue exclusion (typically >95%).

In Vitro Eosinophil Shape Change Assay

This assay is a rapid method to assess the immediate activation of eosinophils in response to a chemoattractant.

-

Cell Preparation: Use either isolated eosinophils or whole blood.

-

Incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.

-

Stimulation: Add PGD2 to induce eosinophil shape change.

-

Fixation: After a short incubation period (e.g., 1-5 minutes), stop the reaction by adding a fixative (e.g., paraformaldehyde).

-

Analysis by Flow Cytometry: Analyze the cells using a flow cytometer. Activated eosinophils undergo a change from a spherical to an elongated shape, which is detected as an increase in the forward scatter (FSC) signal.

-

Data Analysis: Calculate the percentage of cells that have undergone a shape change and determine the inhibitory concentration of Timapiprant.

Induced Sputum Eosinophil Count

This clinical procedure is used to non-invasively assess airway inflammation.

-

Pre-medication: Administer an inhaled short-acting beta2-agonist (e.g., salbutamol) to the patient to prevent bronchoconstriction.

-

Sputum Induction: The patient inhales nebulized hypertonic saline (e.g., 3%, 4.5%, or 5%) for a set period (e.g., 5-20 minutes). Inhalation of the saline irritates the airways, inducing coughing and sputum production. Lung function (FEV1) should be monitored throughout the procedure for safety.

-

Sputum Collection: The patient expectorates the sputum into a sterile container.

-

Sputum Processing:

-

Select mucus plugs from the sample, avoiding saliva.

-

Treat the selected portion with a mucolytic agent like dithiothreitol (DTT) to break down the mucus and disperse the cells.

-

Filter the sample to remove debris.

-

Perform a total cell count and assess cell viability.

-

-

Slide Preparation and Staining: Prepare cytospins of the cell suspension and stain them with a differential stain such as May-Grünwald Giemsa.

-

Cell Counting: A trained technician performs a differential cell count on at least 400 non-squamous cells under a microscope. The result is expressed as the percentage of eosinophils among the total non-squamous cells.

Immunohistochemistry for Esophageal Eosinophils

This is the standard method for diagnosing and monitoring eosinophilic esophagitis.

-

Biopsy Collection: Obtain esophageal biopsies via endoscopy from both the proximal and distal esophagus.

-

Fixation and Processing: Fix the tissue samples in formalin and embed them in paraffin.

-

Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue and mount them on glass slides.

-

Staining:

-

Hematoxylin and Eosin (H&E) Staining: This is the standard staining method for identifying eosinophils based on their characteristic bilobed nucleus and intensely red-staining cytoplasmic granules.

-

Immunohistochemistry (IHC) for Eosinophil-Specific Proteins (optional but more specific): Staining for proteins like eosinophil peroxidase (EPX) can provide a more specific identification of eosinophils and their degranulation products. This involves using a primary antibody against the target protein, followed by a labeled secondary antibody and a chromogenic substrate to visualize the staining.

-

-

Microscopic Analysis: A pathologist examines the stained slides under a microscope.

-

Quantification: The peak number of eosinophils is counted in a single high-power field (hpf). A count of ≥15 eosinophils per hpf is a key diagnostic criterion for eosinophilic esophagitis[15].

Conclusion

This compound is a selective DP2 receptor antagonist that effectively inhibits the activation and recruitment of eosinophils, key effector cells in type 2 inflammatory diseases. Preclinical data demonstrates its potent and specific antagonism of the DP2 receptor, leading to the inhibition of eosinophil chemotaxis and activation. Clinical trials have provided evidence of its ability to reduce eosinophil counts in the sputum of asthmatic patients and in the esophageal tissue of patients with eosinophilic esophagitis[2][12][13]. The targeted mechanism of action, focused on the PGD2-DP2 signaling axis, highlights Timapiprant as a significant therapeutic agent in development for the treatment of eosinophil-driven diseases. Further research and larger clinical trials will continue to define its precise role in the management of these conditions.

References

- 1. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-eosinophil activity and clinical efficacy of the CRTH2 antagonist OC000459 in eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 10. GraphViz Examples and Tutorial [graphs.grevian.org]

- 11. thorax.bmj.com [thorax.bmj.com]

- 12. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Frontiers | Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets [frontiersin.org]

- 15. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Timapiprant Sodium: A Deep Dive into its Antagonistic Effect on Th2 Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Timapiprant sodium (formerly OC000459) is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the D prostanoid receptor 2 (DP2). This receptor is preferentially expressed on T helper type 2 (Th2) lymphocytes, key drivers of type 2 inflammation which underlies allergic diseases such as asthma and allergic rhinitis. By blocking the binding of its natural ligand, prostaglandin D2 (PGD2), Timapiprant effectively mitigates Th2 cell migration and the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the mechanism of action of Timapiprant on Th2 lymphocytes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Quantitative Impact of Timapiprant on Th2 Lymphocyte Function

Timapiprant has been demonstrated to be a highly effective inhibitor of key Th2 lymphocyte functions, including chemotaxis and the production of hallmark cytokines. The following tables summarize the in vitro potency of Timapiprant.

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | |||

| Human recombinant CRTH2/DP2 | Human | 13 nM | [1][2] |

| Rat recombinant CRTH2/DP2 | Rat | 3 nM | [1][2] |

| Human native CRTH2/DP2 (Th2 cell membranes) | Human | 4 nM | [1][2] |

| Table 1: Binding Affinity of Timapiprant to the CRTH2/DP2 Receptor. |

| Parameter | Species | IC50 Value | Reference |

| Inhibition of Th2 Lymphocyte Chemotaxis | Human | 28 nM | [1][2][3] |

| Inhibition of overall Th2 Cytokine Production | Human | 19 nM | [1][2][3] |

| Inhibition of IL-13 Production | Human | 19 nM | [4] |

| Table 2: Inhibitory Potency of Timapiprant on Th2 Lymphocyte Functions. |

Mechanism of Action: The CRTH2 Signaling Pathway

Timapiprant exerts its effects by competitively antagonizing the CRTH2 receptor, a G protein-coupled receptor (GPCR). The binding of PGD2 to CRTH2 on Th2 cells initiates a signaling cascade that promotes their activation and migration. Timapiprant blocks this initial step.

CRTH2 Signaling Cascade

The CRTH2 receptor is coupled to an inhibitory G protein (Gαi). Upon activation by PGD2, the following intracellular events occur:

-

Gαi Activation: The Gαi subunit dissociates from the βγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of Phospholipase C (PLC): The Gβγ subunit complex activates phospholipase C (PLC).

-

Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][6][7][8] This increase in intracellular calcium is a critical signal for cellular activation.

-

Cellular Responses: The combination of decreased cAMP and increased intracellular calcium culminates in the characteristic Th2 cell responses: chemotaxis (cell migration) and the production of type 2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).

By occupying the PGD2 binding site on CRTH2, Timapiprant prevents the initiation of this signaling cascade, thereby inhibiting the downstream cellular responses.

Caption: CRTH2 signaling pathway initiated by PGD2 and inhibited by Timapiprant.

Experimental Protocols

The following sections outline the general methodologies employed in the key in vitro experiments to characterize the effect of Timapiprant on Th2 lymphocytes.

Th2 Lymphocyte Chemotaxis Assay

The chemotactic response of Th2 cells to a chemoattractant is a fundamental measure of their migratory capacity. The Boyden chamber assay is a standard method for this assessment.

Objective: To quantify the inhibitory effect of Timapiprant on the migration of human Th2 lymphocytes towards a chemoattractant.

Materials:

-

Human Th2 lymphocytes

-

Chemoattractant (e.g., PGD2 or supernatant from activated mast cells)

-

This compound

-

Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)

-

Polycarbonate membrane with appropriate pore size (typically 5 µm for lymphocytes)

-

Culture medium (e.g., RPMI 1640 with 1% BSA)

-

Cell staining and quantification reagents

Procedure:

-

Cell Preparation: Human Th2 lymphocytes are isolated and cultured. Prior to the assay, cells are washed and resuspended in culture medium at a defined concentration (e.g., 1 x 10^6 cells/mL).

-

Compound Preparation: A dilution series of Timapiprant is prepared in the culture medium.

-

Assay Setup:

-

The lower wells of the Boyden chamber are filled with the chemoattractant solution.

-

The polycarbonate membrane is placed over the lower wells.

-

The upper chamber is assembled on top of the membrane.

-

The Th2 cell suspension, pre-incubated with varying concentrations of Timapiprant or vehicle control, is added to the upper wells.

-

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for significant cell migration (e.g., 90 minutes).

-

Quantification:

-

After incubation, the non-migrated cells on the upper surface of the membrane are removed.

-

The membrane is fixed and stained (e.g., with Diff-Quik).

-

The number of cells that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.

-

-

Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of Timapiprant compared to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of Timapiprant.

Caption: Experimental workflow for the Th2 lymphocyte chemotaxis assay.

Th2 Cytokine Production Assay

This assay measures the ability of Timapiprant to inhibit the production and secretion of key Th2 cytokines.

Objective: To quantify the inhibitory effect of Timapiprant on the production of IL-4, IL-5, and IL-13 by activated human Th2 lymphocytes.

Materials:

-

Human Th2 lymphocytes

-

Cell stimulation agents (e.g., anti-CD3/anti-CD28 antibodies, or supernatant from activated mast cells)

-

This compound

-

Culture medium and plates

-

Cytokine quantification kit (e.g., ELISA or multiplex bead array)

Procedure:

-

Cell Culture and Stimulation:

-

Human Th2 lymphocytes are cultured in 96-well plates.

-

Cells are pre-incubated with a dilution series of Timapiprant or vehicle control for a specified time (e.g., 30 minutes).

-

The cells are then stimulated to produce cytokines using appropriate agents.

-

-

Incubation: The culture plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a duration sufficient for cytokine accumulation in the supernatant (e.g., 24-48 hours).

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is carefully collected.

-

Cytokine Quantification (ELISA as an example):

-

An ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-13).

-

The plate is washed and blocked to prevent non-specific binding.

-

The collected supernatants (containing the secreted cytokines) and a standard curve of the recombinant cytokine are added to the wells.

-

After incubation and washing, a biotinylated detection antibody specific for the cytokine is added.

-

Following another incubation and wash, a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added.

-

A substrate solution is added, and the resulting colorimetric change is measured using a microplate reader.

-

-

Data Analysis: The concentration of the cytokine in each sample is determined from the standard curve. The percentage of inhibition of cytokine production is calculated for each concentration of Timapiprant compared to the stimulated vehicle control. The IC50 value is then determined.

Caption: Experimental workflow for the Th2 cytokine production assay.

Conclusion

This compound is a potent and selective antagonist of the CRTH2 receptor, effectively inhibiting key functions of Th2 lymphocytes. Its ability to block Th2 cell chemotaxis and the production of pro-inflammatory cytokines, as demonstrated by low nanomolar IC50 values, underscores its therapeutic potential in the treatment of type 2 inflammatory diseases. The mechanism of action, centered on the blockade of the Gαi-coupled CRTH2 signaling pathway, provides a clear rationale for its observed effects. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and development of CRTH2 antagonists as a promising class of anti-inflammatory agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential Roles of IP3 Receptors and Calcium in Programmed Cell Death and Implications in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Timapiprant Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timapiprant sodium, also known as OC000459, is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, more commonly known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2] By targeting the DP2 receptor, this compound modulates the inflammatory cascade, positioning it as a promising therapeutic agent for a range of allergic and inflammatory conditions, including asthma and allergic rhinitis.[3][4] This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for professionals in the field of drug development and research.

Introduction: The Role of the DP2 Receptor in Inflammation

Prostaglandin D2 (PGD2) is a key lipid mediator released primarily from mast cells in response to allergic stimuli.[3] It exerts its biological effects through two distinct G protein-coupled receptors: the DP1 receptor and the DP2 (CRTH2) receptor.[5] The DP2 receptor is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) lymphocytes, eosinophils, and basophils, all of which are critical players in the pathophysiology of allergic diseases.[6] Activation of the DP2 receptor by PGD2 triggers a cascade of inflammatory responses, including the chemotaxis and activation of these immune cells, leading to the characteristic symptoms of allergic inflammation.[3][4]

The discovery of the DP2 receptor and its role in mediating allergic inflammation spurred the search for selective antagonists as novel therapeutic interventions.[7] Timapiprant emerged from these efforts as a potent, selective, and orally active small molecule antagonist of the DP2 receptor.[1][2]

Discovery of this compound

The development of Timapiprant was the result of extensive research aimed at identifying potent and selective antagonists for the DP2 receptor. Early discovery efforts often started from known prostaglandin analogues or through high-throughput screening of compound libraries.[7][8] While the precise initial discovery path of Timapiprant is proprietary, its chemical structure, (5-Fluoro-2-methyl-3-quinolin-2-ylmethylindol-1-yl)acetic acid, represents a novel chemical class of DP2 antagonists.[9] This indole-acetic acid derivative was optimized to achieve high affinity and selectivity for the DP2 receptor.[9][10]

Synthesis of this compound

The synthesis of this compound involves a multi-step process. Based on available patent literature and analogous synthetic procedures for similar indole derivatives, a plausible synthetic route is outlined below. The key step involves the reaction of an ethyl (5-fluoro-2-methylindol-1-yl)acetate intermediate with 2-quinoline carboxaldehyde.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of Ethyl (5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetate

This step constitutes the core carbon-carbon bond formation in the synthesis of Timapiprant.

-

Reactants: Ethyl (5-fluoro-2-methylindol-1-yl)acetate and 2-quinoline carboxaldehyde.

-

Reaction Conditions: The specific conditions outlined in patent literature involve reacting the two starting materials in a suitable solvent. While the exact catalyst and temperature are not publicly detailed, analogous reactions often employ acid or base catalysis and may require heating.

-

Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to remove any inorganic reagents. The crude product would then be purified, likely through column chromatography on silica gel, to yield the pure ethyl ester of Timapiprant.

Step 2: Hydrolysis to Timapiprant

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, Timapiprant.

-

Reactant: Ethyl 2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetate.

-

Reaction Conditions: The ester is treated with a base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic solvent like methanol or ethanol. The reaction mixture is typically stirred at room temperature or gently heated until the hydrolysis is complete.

-

Work-up and Purification: After the reaction, the mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, causing the free acid (Timapiprant) to precipitate. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Step 3: Formation of this compound

The final step involves the formation of the sodium salt to improve solubility and stability.

-

Reactant: Timapiprant (free acid).

-

Reaction Conditions: Timapiprant is dissolved in a suitable solvent, and a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium ethoxide, is added.

-

Work-up and Purification: The sodium salt is then isolated, often by precipitation or by evaporation of the solvent, to yield this compound as a solid.

Biological Evaluation and Mechanism of Action

This compound is a potent and selective antagonist of the DP2 receptor. Its mechanism of action involves competitively binding to the DP2 receptor, thereby preventing the binding of its natural ligand, PGD2. This blockade inhibits the downstream signaling pathways that lead to the recruitment and activation of inflammatory cells.[3]

DP2 Receptor Signaling Pathway

Caption: DP2 receptor signaling pathway and the inhibitory action of Timapiprant.

Quantitative Biological Activity

The biological activity of Timapiprant has been extensively characterized through a variety of in vitro and in vivo assays.

| Assay Type | Species/System | Parameter | Value | Reference(s) |

| Receptor Binding | Human recombinant DP2 | Ki | 13 nM | [2] |

| Rat recombinant DP2 | Ki | 3 nM | [2] | |

| Human native DP2 (Th2 cells) | Ki | 4 nM | [2] | |

| Functional Assays | Human Th2 Lymphocyte Chemotaxis | IC50 | 28 nM | [2] |

| Human Th2 Lymphocyte Cytokine Production | IC50 | 19 nM | [2] | |

| Human Eosinophil Shape Change | pKB | 7.9 (isolated leukocytes) | [9] | |

| Human Eosinophil Shape Change | pKB | 7.5 (whole blood) | [9] | |

| PGD2-induced Th2 cell survival inhibition | IC50 | 35 nM | [2] | |

| In Vivo Efficacy | DK-PGD2-induced blood eosinophilia (Rat) | ED50 | 0.04 mg/kg (oral) | [9] |

| DK-PGD2-induced airway eosinophilia (Guinea Pig) | ED50 | 0.01 mg/kg (oral) | [9] |

Experimental Protocols for Key Assays

This assay measures the ability of Timapiprant to displace a radiolabeled ligand from the DP2 receptor.

-

Workflow:

Caption: Workflow for the DP2 receptor binding assay.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human or rat DP2 receptor, or from native cells such as human Th2 lymphocytes.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of radiolabeled PGD2 (e.g., [³H]PGD₂) and varying concentrations of Timapiprant.

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of Timapiprant that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

This functional assay assesses the ability of Timapiprant to inhibit the morphological changes in eosinophils induced by DP2 receptor activation.

-

Workflow:

References

- 1. tau.ac.il [tau.ac.il]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. (5-FLUORO-2-METHYL-1H-INDOL-3-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. beckman.com [beckman.com]

- 5. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]

- 6. US9102658B2 - Process for the preparation of (5-fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-y1)-acetic acid esters - Google Patents [patents.google.com]

- 7. Pharmacology and autoradiography of human DP prostanoid receptors using [3H]-BWA868C, a DP receptor-selective antagonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. ijirset.com [ijirset.com]

Timapiprant Sodium: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for Timapiprant sodium (formerly OC000459), a potent and selective antagonist of the Prostaglandin D2 Receptor 2 (DP2), also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and workflows.

Core Target: The DP2 (CRTH2) Receptor

This compound is an indole-acetic acid derivative that selectively targets the DP2 receptor, a G protein-coupled receptor (GPCR) implicated in the pathogenesis of allergic inflammation.[1] Prostaglandin D2 (PGD2), the primary ligand for DP2, is a key mediator released from mast cells and other immune cells in response to allergens.[2] The activation of the DP2 receptor on immune effector cells, such as T helper 2 (Th2) lymphocytes, eosinophils, and basophils, orchestrates a pro-inflammatory cascade. This includes cell migration, activation, and the release of type 2 cytokines (e.g., IL-4, IL-5, IL-13), which are central to the pathophysiology of conditions like asthma and allergic rhinitis.[3] Timapiprant's mechanism of action is the competitive antagonism of this receptor, thereby mitigating the downstream inflammatory effects of PGD2.[1][2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data validating the interaction of Timapiprant with its target and its subsequent biological effects.

Table 1: In Vitro Binding Affinity of Timapiprant for the DP2 Receptor

| Target | Species | Radioligand | Kᵢ (nM) |

| Recombinant DP2 | Human | [³H]PGD₂ | 13 |

| Recombinant DP2 | Rat | [³H]PGD₂ | 3 |

| Native DP2 (Th2 Cells) | Human | [³H]PGD₂ | 4 |

Data compiled from multiple sources.[1][4]

Table 2: In Vitro Functional Activity of Timapiprant

| Assay | Cell Type | Stimulus | IC₅₀ (nM) |

| Chemotaxis | Human Th2 Lymphocytes | PGD₂ | 28 |

| Cytokine Production | Human Th2 Lymphocytes | PGD₂ | 19 |

| Eosinophil Shape Change | Isolated Human Leukocytes | PGD₂ | pK(B) = 7.9 |

| Eosinophil Shape Change | Human Whole Blood | PGD₂ | pK(B) = 7.5 |

*pK(B) is the negative logarithm of the antagonist dissociation constant. Data sourced from Pettipher et al., 2012.[1]

Table 3: In Vivo Efficacy of Timapiprant

| Model | Species | Endpoint | ED₅₀ (mg/kg, p.o.) |

| DK-PGD₂-induced Blood Eosinophilia | Rat | Inhibition of Eosinophilia | 0.04 |

| DK-PGD₂-induced Airway Eosinophilia | Guinea Pig | Inhibition of Eosinophilia | 0.01 |

DK-PGD₂ is 13,14-dihydro-15-keto-PGD₂, a stable DP2 agonist. Data sourced from Pettipher et al., 2012.[1]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and the experimental approaches used in target validation, the following diagrams are provided.

Caption: DP2 receptor signaling pathway and point of Timapiprant intervention.

References

- 1. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model | Life Science Alliance [life-science-alliance.org]

Methodological & Application

Timapipiprant Sodium In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timapiprant sodium is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).[1] PGD2 is a critical lipid mediator involved in the pathophysiology of allergic inflammation, playing a key role in the recruitment and activation of various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[2][3][4] By blocking the PGD2/CRTH2 signaling pathway, this compound effectively mitigates pro-inflammatory responses, making it a promising therapeutic candidate for allergic diseases such as asthma and allergic rhinitis.[1][5]

These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound and other potential CRTH2 antagonists. The described methods include a radioligand binding assay to determine receptor affinity, a calcium mobilization assay to assess functional antagonism, a cell migration assay to evaluate the inhibition of chemotaxis, and a cytokine release assay to measure the impact on inflammatory mediator production.

PGD2-CRTH2 Signaling Pathway

Prostaglandin D2, primarily released by mast cells upon allergen stimulation, binds to the G protein-coupled receptor CRTH2 on the surface of immune cells like Th2 cells and eosinophils.[1][4] This interaction activates a Gi-coupled signaling cascade, leading to a decrease in intracellular cyclic AMP (cAMP) and a subsequent increase in intracellular calcium (Ca2+) mobilization.[6] These signaling events trigger a cascade of cellular responses, including chemotaxis (cell migration), degranulation, and the production and release of pro-inflammatory cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[2][4] this compound acts by competitively binding to CRTH2, thereby preventing PGD2-mediated signaling and the downstream inflammatory consequences.

Caption: PGD2-CRTH2 signaling pathway and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound.

Table 1: Receptor Binding Affinity of this compound

| Target | Species | Cell/Tissue Source | Radioligand | Kᵢ (nM) | Reference |

| CRTH2 (DP2) | Human | Recombinant | [³H]PGD₂ | 13 | [6] |

| CRTH2 (DP2) | Human | Th2 cell membranes | [³H]PGD₂ | 4 | [6] |

| CRTH2 (DP2) | Rat | Recombinant | [³H]PGD₂ | 3 | [6] |

Table 2: Functional Inhibitory Activity of this compound

| Assay Type | Cell Type | Agonist | Measured Effect | IC₅₀ (nM) | Reference |

| Chemotaxis | Human Th2 Lymphocytes | PGD₂ | Inhibition of cell migration | 28 | Not explicitly stated, but inferred from similar studies |

| Cytokine Production | Human Th2 Lymphocytes | PGD₂ | Inhibition of cytokine release | 19 | Not explicitly stated, but inferred from similar studies |

Experimental Protocols

CRTH2 Radioligand Binding Assay

This assay determines the binding affinity of this compound to the CRTH2 receptor by measuring its ability to compete with a radiolabeled ligand, [³H]PGD₂.

Experimental Workflow:

Caption: Workflow for the CRTH2 radioligand binding assay.

Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human CRTH2 receptor.

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

A fixed concentration of [³H]PGD₂ (e.g., 2 nM).[7]

-

Serial dilutions of this compound or a vehicle control.

-

Cell membrane preparation (typically 10-20 µg of protein per well).

-

-

Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding from wells containing an excess of unlabeled PGD₂ (e.g., 10 µM).

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by PGD₂ in CRTH2-expressing cells.

Protocol:

-

Cell Preparation:

-

Plate HEK293 cells expressing CRTH2 or primary human eosinophils in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

-

Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

-

-

Compound Incubation:

-

Add serial dilutions of this compound or a vehicle control to the wells and incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Measurement:

-

Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add a solution of PGD₂ to each well to a final concentration that elicits a submaximal response (e.g., EC₈₀).

-

Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Th2 Cell Migration (Chemotaxis) Assay

This assay assesses the ability of this compound to block the PGD₂-induced migration of Th2 cells.

Protocol:

-

Cell and Reagent Preparation:

-

Isolate human Th2 cells from peripheral blood mononuclear cells (PBMCs) or use a human Th2 cell line.

-

Resuspend the cells in a serum-free migration medium.

-

Prepare solutions of PGD₂ (chemoattractant) and this compound in the migration medium.

-

-

Chemotaxis Assay:

-

Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5 µm pores for lymphocytes).

-

Add the PGD₂ solution to the lower wells of the chamber.

-

In the upper wells (the inserts), add the Th2 cell suspension that has been pre-incubated with various concentrations of this compound or a vehicle control for 30 minutes.

-

Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 2-4 hours to allow for cell migration.

-

-

Quantification of Migrated Cells:

-

After incubation, remove the inserts.

-

The cells that have migrated through the membrane into the lower wells can be quantified.

-

For quantification, the cells in the lower chamber can be lysed and the cell number determined using a fluorescent dye that binds to DNA (e.g., CyQUANT). Alternatively, the cells can be directly counted using a flow cytometer or a hemocytometer.

-

-

Data Analysis:

-

Calculate the percentage of migrated cells for each condition relative to the control (PGD₂ alone).

-

Plot the percentage of inhibition of migration against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Inhibition of PGD₂-Induced Cytokine Release Assay

This assay measures the effect of this compound on the production and release of key Th2 cytokines (IL-4, IL-5, IL-13) from activated Th2 cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture human Th2 cells in a 96-well plate.

-

Pre-incubate the cells with serial dilutions of this compound or a vehicle control for 30-60 minutes at 37°C.

-

Stimulate the cells with PGD₂ at a predetermined optimal concentration.

-

Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plate and collect the cell culture supernatants.

-

Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatants using a commercially available ELISA kit or a multiplex immunoassay (e.g., Luminex).

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Calculate the concentration of each cytokine in the samples.

-

Determine the percentage of inhibition of cytokine release for each concentration of this compound compared to the PGD₂-stimulated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC₅₀ value for the inhibition of each cytokine.

-

References

- 1. What is Timapiprant used for? [synapse.patsnap.com]

- 2. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model | Life Science Alliance [life-science-alliance.org]

- 6. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

Preparing Timapiprant Sodium Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timapiprant sodium, also known as OC000459 sodium, is a potent and selective antagonist of the D prostanoid receptor 2 (DP2), also referred to as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] By blocking this receptor, Timapiprant inhibits the effects of prostaglandin D2 (PGD2), a key mediator in allergic inflammation.[3] PGD2 is released by mast cells and Th2 cells in response to allergens, playing a crucial role in the recruitment and activation of immune cells that lead to inflammatory responses.[3] This makes Timapiprant a valuable tool for research in asthma, allergic rhinitis, atopic dermatitis, and other inflammatory conditions.[3][4][5] This document provides detailed protocols for the preparation of this compound stock solutions for experimental use.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.

| Property | Value | Reference |

| Synonyms | OC000459 sodium | [1] |

| CAS Number | 950688-14-9 | [1] |

| Molecular Formula | C₂₁H₁₆FN₂NaO₂ | [1] |

| Molecular Weight | 370.35 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | DMSO: 100 mg/mL (270.01 mM) | [6] |

Mechanism of Action and Signaling Pathway

This compound selectively antagonizes the DP2 receptor, which is coupled to a Gi protein.[7] Activation of the DP2 receptor by its ligand, PGD2, leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium mobilization.[7] This signaling cascade ultimately promotes the chemotaxis, activation, and survival of Th2 lymphocytes and eosinophils, key effector cells in allergic inflammation.[1][4] By blocking the DP2 receptor, Timapiprant prevents these downstream effects, thereby mitigating the inflammatory response.[3]

Figure 1: this compound signaling pathway.

Experimental Protocols

Materials

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol is suitable for most in vitro applications.

-

Calculate the required mass:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 370.35 g/mol * (1000 mg / 1 g) = 3.7035 mg

-

-

-

Weigh the this compound:

-

Carefully weigh out approximately 3.7 mg of this compound powder and place it in a sterile microcentrifuge tube. Record the exact weight.

-

-

Add DMSO:

-

Add the calculated volume of DMSO to the tube. For example, if you weighed exactly 3.7035 mg, add 1 mL of DMSO.

-

-

Dissolve the compound:

-

Vortex the tube vigorously until the powder is completely dissolved.

-

If precipitation occurs, gentle warming in a 37°C water bath and/or sonication can be used to aid dissolution.[1]

-

-

Storage:

Protocol 2: Preparation of a Working Solution for In Vivo Studies

This protocol provides a formulation suitable for administration by gavage in animal models.[1]

-

Prepare a 20.8 mg/mL DMSO stock solution:

-

Dissolve 20.8 mg of this compound in 1 mL of DMSO.

-

-

Prepare the vehicle:

-

The vehicle consists of 40% PEG300, 5% Tween-80, and 45% Saline.

-

-

Prepare the final working solution (e.g., 1 mL):

-

To prepare a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again.

-

Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is obtained.[1]

-

Experimental Workflow

The following diagram illustrates a general workflow for the preparation and use of a this compound stock solution in a cell-based assay.

Figure 2: Experimental workflow for this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from various in vitro and in vivo studies.

| Parameter | Species/Cell Type | Value | Experiment Type | Reference |

| Ki (human recombinant DP2) | Human | 13 nM | Radioligand Binding Assay | [1] |

| Ki (rat recombinant DP2) | Rat | 3 nM | Radioligand Binding Assay | [1] |

| Ki (human native DP2) | Human | 4 nM | Radioligand Binding Assay | [1] |

| IC₅₀ (Chemotaxis) | Human Th2 lymphocytes | 0.028 µM | Chemotaxis Assay | [1] |

| IC₅₀ (Cytokine Production) | Human Th2 lymphocytes | 0.019 µM | Cytokine Production Assay | [1] |

| IC₅₀ (Anti-apoptotic effect) | Human Th2 cells | 0.035 µM | Apoptosis Assay | [1] |

| ED₅₀ (Blood eosinophilia) | Rat | 0.04 mg/kg (gavage) | In Vivo Eosinophilia Model | [1] |

| ED₅₀ (Airway eosinophilia) | Guinea Pig | 0.01 mg/kg (gavage) | In Vivo Eosinophilia Model | [1] |

Disclaimer: This product is for research use only and is not intended for human or veterinary use.[5] The information provided here is for guidance and should be adapted to specific experimental needs. Always refer to the manufacturer's instructions and relevant safety data sheets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. What is Timapiprant used for? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. glpbio.com [glpbio.com]

- 7. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Timapiprant Sodium in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timapiprant sodium, also known as OC000459 sodium, is a potent and selective antagonist of the Prostaglandin D2 (PGD2) receptor 2, more commonly known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).[1][2] PGD2 is a critical lipid mediator involved in orchestrating inflammatory and allergic responses, primarily through its interaction with the CRTH2 receptor expressed on various immune cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[1][3][4] By blocking the PGD2/CRTH2 signaling pathway, this compound effectively inhibits the activation, migration, and cytokine release of these key effector cells, making it a valuable tool for in vitro studies of allergic inflammation and related diseases such as asthma and allergic rhinitis.[4][5]

These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to investigate its effects on immune cell function.

Mechanism of Action

Prostaglandin D2 (PGD2), primarily released by activated mast cells, binds to the CRTH2 receptor on target immune cells.[1][3] This interaction activates a G-protein coupled signaling cascade, leading to downstream effects such as calcium mobilization, inhibition of adenylyl cyclase, and ultimately, cellular responses like chemotaxis, degranulation, and cytokine production.[6] this compound acts as a competitive antagonist at the CRTH2 receptor, preventing PGD2 from binding and thereby abrogating these pro-inflammatory cellular responses.[1]

References

- 1. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Timapiprant sodium solubility issues and solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Timapiprant sodium. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide is designed to provide solutions to specific problems you may encounter when working with this compound.

Question: I am seeing precipitation after dissolving this compound in an aqueous buffer. What is happening and how can I fix it?

Answer: Timapiprant is an indole-acetic acid derivative, making it a weakly acidic compound.[1] As a sodium salt, its solubility in aqueous solutions is highly pH-dependent. Precipitation upon addition to a buffer, particularly an acidic or neutral buffer, is likely due to the conversion of the more soluble sodium salt to the less soluble free acid form.

Solution Workflow:

Caption: Workflow for addressing this compound precipitation.

To resolve this, ensure your aqueous buffer is sufficiently alkaline. Timapiprant is reported to be soluble in 0.1N NaOH. If your experimental conditions allow, adjusting the pH of your final solution to a more alkaline state should redissolve the precipitate.

Question: I am having trouble dissolving this compound directly in my aqueous media for cell-based assays.

Answer: Direct dissolution in aqueous media can be challenging due to the reasons mentioned above. A common and effective strategy is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.

Recommended Protocol:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO. A concentration of 100 mg/mL in DMSO has been reported.

-

For your experiment, perform a serial dilution of the DMSO stock solution into your aqueous culture medium.

-

Ensure the final concentration of DMSO in your cell culture is low (typically <0.5%) to avoid solvent toxicity.

Question: I need to prepare a high-concentration formulation of this compound for an in vivo study, but I'm encountering solubility limits.

Answer: Achieving high concentrations of poorly soluble compounds for in vivo studies often requires a more complex vehicle. Two effective formulation strategies have been documented for this compound.

Solutions:

-

Co-solvent Formulation: This approach uses a mixture of solvents to increase solubility.

-

Cyclodextrin Formulation: This method utilizes a cyclodextrin to form an inclusion complex with the drug, enhancing its aqueous solubility.

Refer to the "Experimental Protocols" section below for detailed methodologies for these formulations.

Frequently Asked Questions (FAQs)

Q1: What is the basic solubility profile of this compound?

A1: this compound's solubility is summarized in the table below. It is a sodium salt of a weakly acidic compound, and therefore its aqueous solubility is significantly higher at alkaline pH.

Q2: How should I prepare a stock solution of this compound?

A2: For most applications, preparing a stock solution in 100% DMSO is recommended. A concentration of 100 mg/mL in DMSO has been shown to be achievable.

Q3: What is the stability of this compound in a DMSO stock solution?

A3: While specific stability data for this compound is not publicly available, general studies on compound stability in DMSO suggest that many compounds are stable for extended periods when stored properly. For optimal stability, it is recommended to:

-

Store the DMSO stock solution at -20°C or -80°C.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Ensure the DMSO is anhydrous, as water content can contribute to compound degradation over time.

Q4: Can I sonicate or heat this compound to aid dissolution?

A4: Yes, if you observe precipitation or phase separation during the preparation of a formulation, gentle heating and/or sonication can be used to aid dissolution.

Q5: What is the mechanism of action of Timapiprant?

A5: Timapiprant is a potent and selective antagonist of the prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] By blocking this receptor, Timapiprant inhibits the recruitment and activation of inflammatory cells like T helper 2 lymphocytes and eosinophils.[1]

Caption: Timapiprant's mechanism as a CRTH2 antagonist.

Data Presentation

Table 1: Qualitative Solubility of Timapiprant and this compound

| Compound | Solvent | Solubility | Reference |

| Timapiprant | 0.1N NaOH(aq) | Soluble | [1] |

| Timapiprant | DMSO | Soluble | [1] |

| This compound | DMSO | 100 mg/mL (270.01 mM) |

Table 2: High-Concentration Formulations for this compound

| Formulation Type | Components | Achieved Solubility |

| Co-solvent | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.62 mM) |

| Cyclodextrin | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.62 mM) |

Experimental Protocols

Protocol 1: Co-solvent Formulation

This protocol details the step-by-step procedure for preparing a co-solvent-based formulation of this compound.

Materials:

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Saline solution (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

-

Mix the solution thoroughly until it is homogeneous.

-

Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

Mix the final solution thoroughly. The resulting solution should be clear.

Protocol 2: Cyclodextrin-Based Formulation

This protocol outlines the preparation of a cyclodextrin-based formulation to enhance the aqueous solubility of this compound.

Materials:

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

SBE-β-CD (Sulfobutylether-β-cyclodextrin)

-

Saline solution (0.9% NaCl)

Procedure:

-

Prepare a 20% (w/v) solution of SBE-β-CD in saline.

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

-

Mix thoroughly until the solution is clear.

References

Potential off-target effects of Timapiprant sodium

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Timapiprant sodium. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the D prostanoid receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] By blocking this receptor, Timapiprant inhibits the effects of prostaglandin D2 (PGD2), a key mediator in allergic inflammation.[3] This action prevents the recruitment and activation of immune cells such as T helper 2 (Th2) lymphocytes, eosinophils, and basophils, which are involved in the pathophysiology of allergic diseases.[2]

Q2: Is this compound selective for the DP2 receptor?

Yes, Timapiprant is highly selective for the DP2 receptor. Studies have shown that it potently displaces [3H] PGD2 from the human recombinant DP2 receptor.[1] Furthermore, extensive screening has demonstrated that this compound does not interfere with the ligand binding properties or functional activities of other prostanoid receptors, including EP1-4, DP1, thromboxane receptor, prostacyclin receptor, and prostaglandin F receptor.[2][4]

Q3: Have any off-target effects been identified for this compound?

Based on comprehensive in-vitro screening, this compound exhibits a very clean off-target profile. A study assessing its activity against a battery of 69 receptors and 19 different enzymes found no significant inhibitory activity at a concentration of 10 µM.[2] This indicates a low potential for off-target pharmacological effects at therapeutically relevant concentrations.

Q4: What are the reported adverse events in clinical trials?

Clinical trials have generally shown this compound to have a favorable safety profile and to be well-tolerated.[2][4][5] The incidence of adverse events in studies has been comparable between the Timapiprant and placebo groups.[2][6] No serious adverse events or drug-related withdrawals have been frequently reported.[2][5]

Troubleshooting Guide

| Issue Encountered | Potential Cause | Troubleshooting Steps |

| Unexpected cellular response not consistent with DP2 antagonism. | Cell line or primary cell characterization: The experimental system may not express the DP2 (CRTH2) receptor, or the expression level may be too low for a measurable response. | 1. Verify DP2/CRTH2 expression: Confirm the presence of the DP2 receptor on your target cells using techniques such as qPCR, Western blot, or flow cytometry.2. Use a positive control: Include a known DP2 agonist (e.g., PGD2 or DK-PGD2) to confirm that the receptor is functional in your experimental setup.3. Review literature: Check for publications that have characterized DP2 expression and function in the same or similar cell types. |

| Variability in experimental results. | Compound stability or solubility: this compound, like many small molecules, may have specific solubility and stability characteristics that can affect its potency in vitro. | 1. Prepare fresh solutions: Prepare stock and working solutions of this compound fresh for each experiment.2. Check solubility: Ensure the compound is fully dissolved in the chosen solvent at the desired concentration. Sonication may aid dissolution.3. Vehicle control: Always include a vehicle control (the solvent used to dissolve Timapiprant) to account for any effects of the solvent itself. |

| Apparent lack of efficacy in an in vivo model. | Pharmacokinetics and dosing: The dose, route of administration, or dosing frequency may not be optimal for achieving sufficient target engagement in the specific animal model. | 1. Review pharmacokinetic data: Consult literature for pharmacokinetic studies of Timapiprant in the relevant species to inform dose selection and timing.2. Dose-response study: Conduct a dose-response experiment to determine the optimal effective dose in your model.3. Consider formulation: The vehicle used for in vivo administration can significantly impact drug exposure. Ensure the formulation is appropriate for the route of administration. |

Quantitative Data Summary

Table 1: Binding Affinity (Ki) of this compound for DP2 Receptors

| Receptor Type | Species | Ki (nM) |

| Recombinant DP2 | Human | 13 |

| Recombinant DP2 | Rat | 3 |

| Native DP2 (Th2 cells) | Human | 4 |

| Data sourced from M. A. Payton, et al. (2012).[2] |

Table 2: In Vitro Inhibitory Activity (IC50) of this compound

| Assay | Cell Type | IC50 (µM) |

| Chemotaxis | Human Th2 lymphocytes | 0.028 |

| Cytokine Production | Human Th2 lymphocytes | 0.019 |

| Data sourced from M. A. Payton, et al. (2012).[2] |

Table 3: Off-Target Selectivity Screening

| Target Class | Number Tested | Result at 10 µM |

| Receptors, Ion Channels, Transporters | 69 | No significant inhibitory or stimulatory activity |

| Enzymes (including COX1 and COX2) | 19 | No significant inhibitory activity |

| Data sourced from M. A. Payton, et al. (2012).[2] |

Experimental Protocols

Protocol 1: In Vitro DP2 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the DP2 receptor.

Materials:

-

Membrane preparations from cells expressing recombinant human DP2 receptor.

-

[3H]-PGD2 (radioligand).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Methodology:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, combine the cell membrane preparation, [3H]-PGD2 at a fixed concentration (e.g., near its Kd), and varying concentrations of this compound or vehicle.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate pharmacological software.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Off-target screening workflow for Timapiprant.

References

- 1. Effects of prostaglandin D2 and its analogue, BW245C, on intraocular pressure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 receptor antagonists in allergic disorders: safety, efficacy, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]